5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
CAS No.:
Cat. No.: VC13437528
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine |
| Standard InChI | InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 |
| Standard InChI Key | DQEXXZUJQBREPE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=NC=C(C=N2)Br |
| Canonical SMILES | C1CCN(C1)CCOC2=NC=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name is 5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine, with a canonical SMILES string of C1CCN(C1)CCOC2=NC=C(C=N2)Br . Key features include:
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Pyrimidine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Bromine substituent: Enhances electrophilicity, facilitating interactions with nucleophilic biological targets .
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Pyrrolidine-ethoxy side chain: Introduces conformational flexibility, improving binding affinity to enzyme active sites.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN₃O | |
| Molecular Weight | 272.14 g/mol | |
| CAS Number | 617703-45-4 | |
| PubChem CID | 63867546 |
Synthesis and Chemical Modifications
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cyclization reactions:
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Reaction of 2,5-dibromopyridine with 1-pyrrolidineethanol: Conducted in the presence of sodium hydride (NaH) in DMF or THF.
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One-step synthesis from 2-bromomalonaldehyde and amidines: Yields substituted pyrimidines under acidic conditions .
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Step 1: 2-Bromomalonaldehyde (15 g, 0.1 mol) is reacted with acetamidine hydrochloride (9.4 g, 0.1 mol) in glacial acetic acid at 80–100°C for 5–8 hours.
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Step 2: The crude product is purified via chromatography or recrystallization, yielding 5-bromo-2-substituted pyrimidines with ~43% efficiency .
Key Modifications
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Halogen exchange: Bromine at C5 can be replaced with chlorine or iodine using palladium catalysts .
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Side-chain functionalization: The pyrrolidine group undergoes alkylation or oxidation to produce derivatives with enhanced solubility .
Physicochemical Properties
The compound’s low water solubility and moderate lipophilicity make it suitable for lipid-based drug formulations.
Biological Activity and Mechanisms
Enzyme Inhibition
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS), with a Kᵢ value of 0.368 μM . Structural studies reveal:
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The bromine atom interacts with hydrophobic pockets in the enzyme’s active site .
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The pyrrolidine-ethoxy side chain forms hydrogen bonds with Glu592 and heme propionates .
Endothelin Receptor Antagonism
Derivatives bearing similar pyrimidine-pyrrolidine scaffolds show affinity for endothelin receptors (ET<sub>A</sub> and ET<sub>B</sub>), making them candidates for treating pulmonary hypertension .
Applications in Drug Discovery
Kinase Inhibitors
The compound’s pyrimidine core is a common pharmacophore in kinase inhibitors. For example:
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Macitentan: A dual endothelin receptor antagonist derived from pyrimidine analogs, approved for pulmonary arterial hypertension .
Antimicrobial Agents
Pyrimidine derivatives demonstrate broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
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